molecular formula C9H7NO3 B1321946 3-Oxoisoindoline-5-carboxylic acid CAS No. 23386-41-6

3-Oxoisoindoline-5-carboxylic acid

Cat. No. B1321946
CAS RN: 23386-41-6
M. Wt: 177.16 g/mol
InChI Key: VJAXCBJUBWJIRY-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of carboxylic acids . It has a molecular weight of 177.16 . The IUPAC name for this compound is 3-oxo-4-isoindolinecarboxylic acid .


Synthesis Analysis

The synthesis of 3-Oxoisoindoline-5-carboxylic acid and its derivatives has been described in several studies . For instance, one study described the synthesis of novel oxoisoindoline derivatives through the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Another study reported the synthesis of 3-oxoisoindoline-5-carboxamides from 3-oxoisoindoline-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Oxoisoindoline-5-carboxylic acid consists of a carboxylic acid group attached to an isoindoline ring with a ketone functional group . The InChI code for this compound is 1S/C9H7NO3/c11-8-7-5 (4-10-8)2-1-3-6 (7)9 (12)13/h1-3H,4H2, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

Carboxylic acids, including 3-Oxoisoindoline-5-carboxylic acid, can undergo a variety of chemical reactions . These include nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile . Carboxylic acids can also be converted into various derivatives, such as acid chlorides, acid anhydrides, esters, and amides .


Physical And Chemical Properties Analysis

3-Oxoisoindoline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 177.16 . The compound is expected to have properties typical of carboxylic acids, which include the ability to form hydrogen bonds and the presence of a polar carboxyl group .

Safety and Hazards

The safety data sheet for 3-Oxoisoindoline-5-carboxylic acid indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

3-Oxoisoindoline-5-carboxylic acid and its derivatives primarily target free radicals and low-density lipoprotein (LDL) . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. LDL, often referred to as ‘bad cholesterol’, contributes to fatty buildups in arteries .

Mode of Action

The compound interacts with its targets through its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They do this by donating an electron to the free radical, neutralizing it and preventing it from causing further damage .

Biochemical Pathways

The biochemical pathways affected by 3-Oxoisoindoline-5-carboxylic acid involve the scavenging of free radicals and the inhibition of LDL oxidation . By scavenging free radicals, the compound reduces oxidative stress, which is linked to a variety of chronic diseases. By inhibiting LDL oxidation, it helps prevent the formation of plaques in the arteries, reducing the risk of heart disease .

Pharmacokinetics

The compound’s antioxidant properties suggest that it may be absorbed and distributed throughout the body to areas experiencing oxidative stress .

Result of Action

The primary result of the action of 3-Oxoisoindoline-5-carboxylic acid is the reduction of oxidative stress and the prevention of LDL oxidation . This can lead to a decrease in inflammation, a reduction in the risk of chronic diseases, and a slowing of the aging process .

Action Environment

The action of 3-Oxoisoindoline-5-carboxylic acid can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain lifestyle factors, such as diet and exercise, can influence the levels of free radicals and LDL in the body . .

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXCBJUBWJIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620743
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoisoindoline-5-carboxylic acid

CAS RN

23386-41-6
Record name 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23386-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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